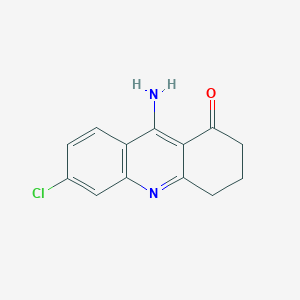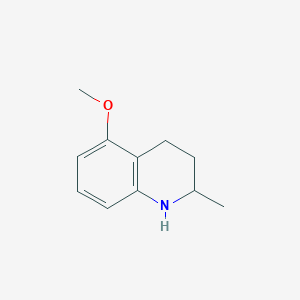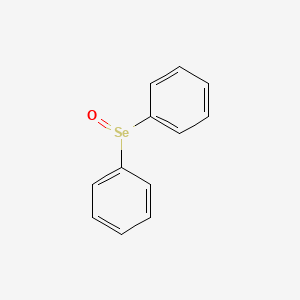
Diphenyl selenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl selenoxide is an organoselenium compound with the molecular formula (C₆H₅)₂SeO. It is a member of the selenoxide family, characterized by the presence of a selenium atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenyl selenoxide can be synthesized through the oxidation of diphenyl diselenide. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂Se₂} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂SeO} + \text{H₂O} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of its applications. the principles of its synthesis remain the same, involving the controlled oxidation of diphenyl diselenide under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl selenoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to diphenyl selenone.
Reduction: It can be reduced back to diphenyl diselenide.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Diphenyl selenone.
Reduction: Diphenyl diselenide.
Substitution: Various substituted selenoxides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Diphenyl selenoxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its potential use in cancer treatment.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which diphenyl selenoxide exerts its effects is primarily through its ability to act as an oxidizing agent. The selenium atom in this compound can undergo redox reactions, allowing it to participate in various chemical transformations. In biological systems, it can mimic the activity of selenoenzymes, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Diphenyl diselenide: The precursor to diphenyl selenoxide, it can be oxidized to form this compound.
Diphenyl selenone: A further oxidized form of this compound.
Phenyl selenol: Another organoselenium compound with different reactivity.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of two phenyl groups, which influence its reactivity and stability. Its ability to undergo various redox reactions makes it a versatile reagent in organic synthesis and catalysis.
Propiedades
Número CAS |
7304-91-8 |
|---|---|
Fórmula molecular |
C12H10OSe |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
phenylseleninylbenzene |
InChI |
InChI=1S/C12H10OSe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
OOZCGWBPTPQVFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


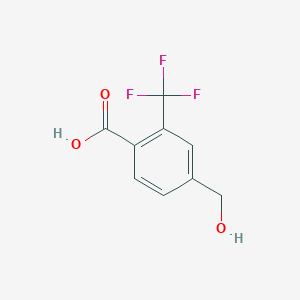
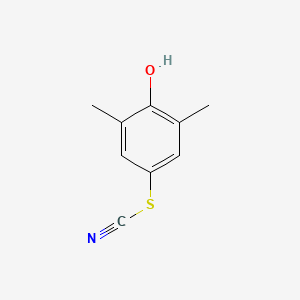
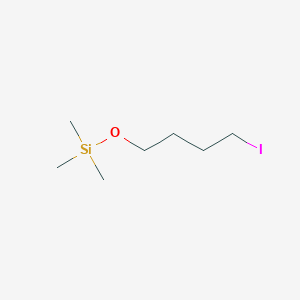
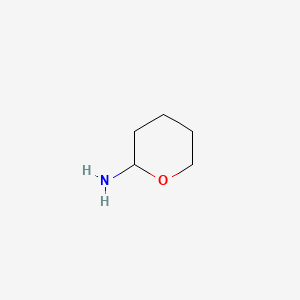
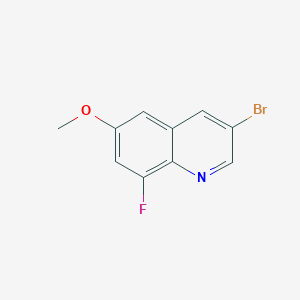
![7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8791705.png)
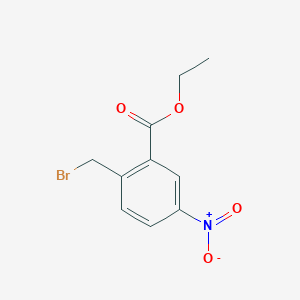
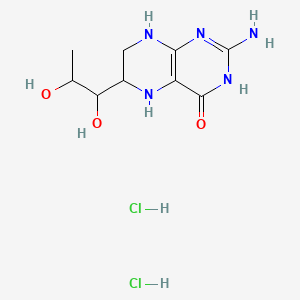
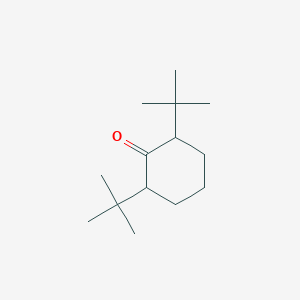
![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)
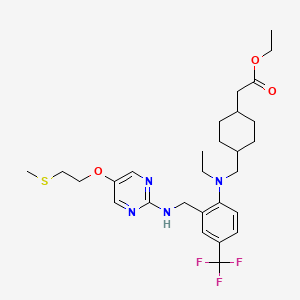
![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)
